molecular formula C19H15NO6 B5415238 (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one

Cat. No.: B5415238
M. Wt: 353.3 g/mol
InChI Key: VVKJQUQADPGXLG-LCYFTJDESA-N
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Description

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 2,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde. These aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compounds. The final step involves the cyclization of these intermediates under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-chlorophenyl)methylidene]-2,3-dihydrofuran-2-one
  • (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-methylphenyl)methylidene]-2,3-dihydrofuran-2-one

Uniqueness

Compared to similar compounds, (3Z)-5-(2,4-Dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-24-14-7-8-15(17(11-14)25-2)18-10-13(19(21)26-18)9-12-5-3-4-6-16(12)20(22)23/h3-11H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKJQUQADPGXLG-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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